Cas no 893726-70-0 (2-(5-{(2-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)sulfanylacetohydrazide)

2-(5-{(2-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)sulfanylacetohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
- SBB040747
- NE13605
- [5-(2-chlorobenzylsulfanyl)-[1,3,4]thiadiazol-2-ylsulfanyl]acetic acid hydrazide
- 2-{5-[(2-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-ylthio}acetohydrazide
- 2-(5-{(2-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)sulfanylacetohydrazide
-
- Inchi: 1S/C11H11ClN4OS3/c12-8-4-2-1-3-7(8)5-18-10-15-16-11(20-10)19-6-9(17)14-13/h1-4H,5-6,13H2,(H,14,17)
- InChI Key: AFWQXAQUECLJRH-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CSC1=NN=C(SCC(NN)=O)S1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 326
- Topological Polar Surface Area: 160
2-(5-{(2-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)sulfanylacetohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292953-10g |
2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
893726-70-0 | 95% | 10g |
¥35820.00 | 2024-04-26 | |
Aaron | AR01A1FE-2.5g |
2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
893726-70-0 | 95% | 2.5g |
$984.00 | 2025-02-08 | |
Aaron | AR01A1FE-1g |
2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
893726-70-0 | 95% | 1g |
$514.00 | 2025-02-08 | |
1PlusChem | 1P01A172-5g |
2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
893726-70-0 | 95% | 5g |
$1333.00 | 2025-03-04 | |
A2B Chem LLC | AV46926-2.5g |
2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
893726-70-0 | 95% | 2.5g |
$769.00 | 2024-04-19 | |
Enamine | EN300-110763-5g |
2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
893726-70-0 | 95% | 5g |
$1033.0 | 2023-10-27 | |
Aaron | AR01A1FE-100mg |
2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
893726-70-0 | 95% | 100mg |
$157.00 | 2025-02-08 | |
1PlusChem | 1P01A172-500mg |
2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
893726-70-0 | 95% | 500mg |
$362.00 | 2025-03-04 | |
A2B Chem LLC | AV46926-100mg |
2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
893726-70-0 | 95% | 100mg |
$137.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292953-500mg |
2-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
893726-70-0 | 95% | 500mg |
¥6912.00 | 2024-04-26 |
2-(5-{(2-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)sulfanylacetohydrazide Related Literature
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
Additional information on 2-(5-{(2-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)sulfanylacetohydrazide
Research Brief on 2-(5-{(2-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)sulfanylacetohydrazide (CAS: 893726-70-0)
Recent studies have highlighted the potential of 2-(5-{(2-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)sulfanylacetohydrazide (CAS: 893726-70-0) as a promising compound in the field of chemobiological medicine. This thiadiazole derivative has garnered attention due to its unique structural features and potential therapeutic applications, particularly in antimicrobial and anticancer research. The compound's mechanism of action and pharmacokinetic properties are currently under investigation, with preliminary results indicating significant bioactivity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the antimicrobial efficacy of 893726-70-0 against multidrug-resistant bacterial strains. The compound demonstrated potent inhibitory effects on bacterial growth, with a minimum inhibitory concentration (MIC) of ≤4 µg/mL against Staphylococcus aureus and Escherichia coli. Molecular docking studies suggested that the compound interacts with bacterial DNA gyrase, disrupting replication processes. These findings position 893726-70-0 as a potential candidate for developing novel antibiotics.
Another significant study, published in Bioorganic & Medicinal Chemistry Letters, investigated the anticancer properties of 2-(5-{(2-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)sulfanylacetohydrazide. The compound exhibited selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 8-12 µM. Researchers attributed this activity to the compound's ability to induce apoptosis via the mitochondrial pathway, as evidenced by caspase-3 activation and cytochrome c release.
Pharmacokinetic studies of 893726-70-0 have revealed favorable absorption and distribution profiles in rodent models. The compound showed 75% oral bioavailability and a plasma half-life of approximately 6 hours, suggesting potential for oral administration. However, metabolism studies indicated extensive hepatic clearance, prompting ongoing research into structural modifications to improve metabolic stability without compromising bioactivity.
Current challenges in the development of 2-(5-{(2-chlorophenyl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)sulfanylacetohydrazide include optimizing its selectivity index and addressing potential off-target effects. Recent structure-activity relationship (SAR) studies have identified key modifications that enhance target specificity while maintaining potency. These advances, combined with the compound's demonstrated bioactivity across multiple therapeutic areas, make 893726-70-0 a molecule of significant interest in pharmaceutical development pipelines.
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